molecular formula C19H17BrFN3O2 B3020417 Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251693-03-4

Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

Katalognummer: B3020417
CAS-Nummer: 1251693-03-4
Molekulargewicht: 418.266
InChI-Schlüssel: DWQWNKPCBFNUPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,8-naphthyridine core substituted with:

  • A 4-bromo-2-fluorophenylamino group at position 4, a motif common in kinase inhibitors due to its electron-withdrawing properties and role in target binding .
  • A methyl group at position 7, which may influence steric interactions and metabolic stability.

The 1,8-naphthyridine scaffold is less common in medicinal chemistry compared to quinazolines but offers distinct electronic and spatial characteristics. Structural determination of such compounds often relies on crystallographic tools like SHELXL and WinGX for refinement and visualization .

Eigenschaften

IUPAC Name

propan-2-yl 4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3O2/c1-10(2)26-19(25)14-9-22-18-13(6-4-11(3)23-18)17(14)24-16-7-5-12(20)8-15(16)21/h4-10H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQWNKPCBFNUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • Naphthyridine core : A bicyclic structure that contributes to its pharmacological properties.
  • Amino group : Linked to a fluorinated phenyl group that may enhance biological activity.
  • Isopropyl ester : Potentially influencing solubility and bioavailability.

Biological Activity Overview

The biological activities of Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate have been assessed through various in vitro and in vivo studies. The following sections summarize the most significant findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values ranging from 0.22 to 0.25 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting potential for treating biofilm-associated infections .
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2270
Escherichia coli0.2565

Anticancer Activity

The compound's anticancer potential has also been explored:

  • Inhibition of Cancer Cell Proliferation : Studies indicated that it effectively inhibited the proliferation of various cancer cell lines with IC50 values below 20 μM .
  • Mechanism of Action : The proposed mechanism includes the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and folate metabolism .

Case Studies

Several case studies highlight the practical applications of Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate:

  • Synergistic Effects with Other Antibiotics : In one study, this compound was tested in combination with Ciprofloxacin and Ketoconazole, resulting in reduced MICs for both antibiotics, indicating a synergistic effect that could enhance treatment efficacy .
  • Toxicity Assessment : Hemolytic activity tests showed low toxicity levels with a % lysis range from 3.23 to 15.22%, suggesting a favorable safety profile for further development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Kinase Inhibition

Key analogs include Vemurafenib and Vandetanib, both quinazoline-based kinase inhibitors sharing the 4-bromo-2-fluorophenylamino moiety (see Table 1).

Table 1: Structural and Functional Comparison
Property Isopropyl 4-((4-Bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate Vemurafenib (Quinazoline-based) Vandetanib (Quinazoline-based)
Core Structure 1,8-Naphthyridine Quinazoline Quinazoline
Position 4 Substituent 4-Bromo-2-fluorophenylamino 4-Bromo-2-fluorophenylamino 4-Bromo-2-fluorophenylamino
Position 3/6 Group Isopropyl ester Methoxy Methoxy
Additional Groups 7-Methyl 6-Methoxy, 7-(1-methylpiperidin-4-yl) 6-Methoxy, 7-substituted
Target Kinases Hypothesized: BRAF, EGFR (inference from structural analogs) BRAF V600E RET, EGFR, VEGFR
Solubility Likely lower (isopropyl ester increases lipophilicity) Moderate (methoxy enhances polarity) Moderate
Synthetic Accessibility Challenging (naphthyridine synthesis) Established protocols Established protocols

Key Differences and Implications

  • This could lead to unique selectivity profiles .
  • Substituent Effects :
    • The isopropyl ester at position 3 may improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy groups in Vemurafenib and Vandetanib.
    • The 7-methyl group introduces steric hindrance, possibly reducing off-target effects but complicating synthetic routes.
  • Crystallographic Analysis : Structural studies using SHELX and ORTEP-3 would reveal differences in bond angles and ring puckering compared to quinazolines, critical for understanding conformational stability .

Pharmacokinetic and Thermodynamic Considerations

  • Metabolic Stability : The methyl group at position 7 may slow oxidative metabolism compared to piperidine-containing analogs like Vemurafenib.
  • Thermodynamic Solubility : Lower solubility relative to methoxy-substituted quinazolines could limit oral bioavailability, necessitating prodrug strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.